molecular formula C21H21N3O4S B3007977 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 897478-02-3

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B3007977
CAS No.: 897478-02-3
M. Wt: 411.48
InChI Key: FZSJGEJVNUJKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a benzothiazole core substituted with a methoxy group at the 4-position. The benzothiazole moiety is linked via a piperazine bridge to a 2,3-dihydro-1,4-benzodioxine group through a carbonyl functional group.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-16-3-2-4-18-19(16)22-21(29-18)24-9-7-23(8-10-24)20(25)14-5-6-15-17(13-14)28-12-11-27-15/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSJGEJVNUJKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine ring, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzothiazole ring through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzodioxine ring and piperazine moiety are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its hybrid benzothiazole-benzodioxine-piperazine architecture. Key analogues from the evidence include:

Thiadiazole-Fused Benzodioxine Derivatives () :

  • These compounds, such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide, replace the benzothiazole core with a thiadiazole ring. The presence of a hydrazine-carbothioamide group instead of a piperazine linker may reduce solubility but enhance metal-chelating properties, which could be relevant for antimicrobial activity .

Pyrano-Pyrazole-Oxazine Derivatives (): Compounds like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one feature fused pyranopyrazole and oxazine systems. While lacking benzodioxine or piperazine groups, their multi-heterocyclic design shares synthetic complexity with the target compound.

Piperazine-Linked Carboxybenzoate-Quinolone Salts (): The compound 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 4-carboxybenzoate demonstrates the versatility of piperazine as a linker. Here, piperazine connects a quinolone core to carboxylic acid groups, forming a zwitterionic structure. This contrasts with the target compound’s neutral benzodioxine-carbonyl-piperazine linkage, which may alter binding specificity in biological systems .

Comparative Data Table

Compound Name/Structure Core Heterocycle Key Functional Groups/Substituents Potential Biological Relevance
Target Compound Benzothiazole 4-methoxy, piperazine-benzodioxine-carbonyl Unknown (structural analogy suggests CNS or kinase targets)
Thiadiazole-Fused Benzodioxine () Thiadiazole Hydrazine-carbothioamide, benzodioxine Antimicrobial, chelating agents
Pyrano-Pyrazole-Oxazine () Pyranopyrazole-oxazine 4-methoxyphenyl, fused oxazine Not specified (heterocyclic diversity for screening)
Piperazinium Carboxybenzoate-Quinolone () Piperazinium Carboxybenzoate, fluoroquinolone Pharmaceutical salt formulation

Research Findings and Limitations

  • Structural Insights: The benzodioxine and piperazine groups in the target compound may enhance blood-brain barrier penetration compared to ’s zwitterionic quinolone derivative .
  • Data Gaps: No direct biological or physicochemical data (e.g., IC₅₀, logP) are available for the target compound. Predictions based on analogues remain speculative.
  • Opportunities: Hybridizing benzothiazole with benzodioxine-piperazine motifs could yield novel kinase inhibitors or serotonin receptor modulators, warranting further experimental validation.

Biological Activity

The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a derivative of benzothiazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of the compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with piperazine derivatives and methoxybenzothiazole moieties. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, one study reported that a related benzothiazole compound exhibited significant inhibition of cell proliferation in various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) at concentrations as low as 1 μM. The mechanism involved apoptosis induction and cell cycle arrest, with notable downregulation of inflammatory cytokines such as IL-6 and TNF-α .

Cell Line Concentration (μM) Inhibition (%)
A431170
A549265
H1299475

Mechanistic Insights

The biological activity of this compound is linked to its ability to interfere with key signaling pathways involved in cancer cell survival. Specifically, it has been shown to inhibit the AKT and ERK pathways, which are crucial for cell proliferation and survival. This dual inhibition suggests a potential for developing therapies targeting both tumor growth and inflammation .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Studies utilizing mouse monocyte macrophages (RAW264.7) demonstrated a reduction in inflammatory markers following treatment with benzothiazole derivatives. This suggests that compounds like this compound may serve as dual-action agents capable of modulating both cancer progression and inflammatory responses .

Case Studies

  • Case Study on A431 Cells :
    • Objective : Evaluate cytotoxic effects.
    • Results : At 2 μM concentration, significant apoptosis was observed via flow cytometry.
    • : The compound effectively induces cell death in epidermoid carcinoma cells.
  • Case Study on Inflammatory Response :
    • Objective : Assess cytokine levels post-treatment.
    • Results : IL-6 and TNF-α levels decreased significantly after treatment.
    • : Indicates potential use in treating inflammatory diseases alongside cancer.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole, and how can experimental design minimize trial-and-error approaches?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of the benzothiazole core with the piperazine-dihydrobenzodioxine moiety. To optimize yield and purity:
  • Use statistical Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent, catalyst) .
  • Prioritize microwave-assisted synthesis for accelerated reaction kinetics, as seen in analogous piperazine-linked heterocycles .
  • Example table for reaction optimization:
ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temp (°C)80–120100+25% yield
SolventDMF, EtOHEtOHImproved purity
Catalyst Loading5–15 mol%10 mol%Balance cost/yield

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy group at position 4, piperazine linkage) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related piperazine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity or reaction pathways of this compound, and what are the limitations of current methods?

  • Methodological Answer :
  • Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, as practiced in the ICReDD framework for reaction design .
  • Use molecular docking to predict binding affinities to biological targets (e.g., enzymes linked to benzothiazole bioactivity).
  • Limitations : Accuracy depends on force fields and solvent models; experimental validation is critical .

Q. How to resolve contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) observed in preliminary assays?

  • Methodological Answer :
  • Conduct orthogonal assays (e.g., time-kill kinetics for antimicrobial activity vs. apoptosis assays for cytotoxicity) .
  • Use SAR studies to isolate functional groups responsible for specific activities (e.g., modifying the methoxy group or dihydrobenzodioxine moiety) .
  • Example contradictory data analysis:
Assay TypeObserved EffectProposed Mechanism
AntimicrobialInhibitionThiazole core disrupting membranes
CytotoxicityCell deathPiperazine-mediated apoptosis

Q. What strategies are effective for designing analogs to improve solubility without compromising bioactivity?

  • Methodological Answer :
  • Introduce polar substituents (e.g., hydroxyl groups) on the benzodioxine ring while retaining the methoxy-benzothiazole core .
  • Use prodrug approaches (e.g., esterification of carboxylic acid derivatives) to enhance bioavailability .
  • Validate solubility via HPLC-based logP measurements and compare with parent compound.

Methodological Challenges in Experimental Design

Q. How to address discrepancies between computational predictions and experimental results in reaction optimization?

  • Methodological Answer :
  • Implement a feedback loop where experimental data refine computational models (e.g., adjusting entropy/enthalpy terms in DFT calculations) .
  • Cross-validate with kinetic isotope effects or isotopic labeling to trace mechanistic pathways .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Include degradation markers (e.g., hydrolyzed piperazine or benzothiazole fragments) as reference standards .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ValueImpact on Reaction Outcome
Coupling ReagentEDC/HOBt85% yield, minimal byproducts
Reaction Time24 hrsComplete conversion
Purification MethodColumn Chromatography>95% purity

Q. Table 2: Bioactivity Profile Comparison

AssayResult (IC₅₀)Reference Compound
Antimicrobial (E. coli)12 µMCiprofloxacin (0.5 µM)
Cytotoxicity (HeLa)8 µMDoxorubicin (0.1 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.